molecular formula C23H37Cl2N3O3 B12727789 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((2-allyloxy-3-methoxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride CAS No. 102132-05-8

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((2-allyloxy-3-methoxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride

Cat. No.: B12727789
CAS No.: 102132-05-8
M. Wt: 474.5 g/mol
InChI Key: IEDFDIHZCNROMU-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((2-allyloxy-3-methoxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrole ring, a carboxamide group, and several substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((2-allyloxy-3-methoxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride typically involves multi-step organic reactions. The process may start with the formation of the pyrrole ring, followed by the introduction of the carboxamide group and the various substituents. Common reagents and catalysts used in these reactions include:

  • Pyrrole precursors
  • Carboxylic acid derivatives
  • Amines
  • Allyl and methoxy substituents
  • Catalysts such as palladium or copper complexes

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((2-allyloxy-3-methoxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The substituents on the pyrrole ring can be replaced with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while substitution reactions can introduce new functional groups onto the pyrrole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((2-allyloxy-3-methoxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling.

    DNA interaction: The compound could interact with DNA, influencing gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrrole-3-carboxamide derivatives
  • 2,5-Dihydro-N-substituted pyrroles
  • Allyloxy and methoxy-substituted phenyl compounds

Uniqueness

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((2-allyloxy-3-methoxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

102132-05-8

Molecular Formula

C23H37Cl2N3O3

Molecular Weight

474.5 g/mol

IUPAC Name

N-[3-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide;dihydrochloride

InChI

InChI=1S/C23H35N3O3.2ClH/c1-7-14-29-20-17(10-8-11-19(20)28-6)16-24-12-9-13-25-21(27)18-15-22(2,3)26-23(18,4)5;;/h7-8,10-11,15,24,26H,1,9,12-14,16H2,2-6H3,(H,25,27);2*1H

InChI Key

IEDFDIHZCNROMU-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C(N1)(C)C)C(=O)NCCCNCC2=C(C(=CC=C2)OC)OCC=C)C.Cl.Cl

Origin of Product

United States

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